molecular formula C22H25N3O4S B2929748 N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942004-50-4

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2929748
CAS No.: 942004-50-4
M. Wt: 427.52
InChI Key: VZHJARFCAWJBDX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The benzo[d][1,3]dioxole group is a type of aromatic organic compound that is based on the dioxole structure, but where the oxygen atoms are part of a benzene ring .


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Characterization

  • Modular Synthesis of Tetrahydrobenzo[b]azepines : Tetrahydrobenzo[b]azepines (THBAs) are pivotal in many bioactive compounds. A method for synthesizing THBAs from aryl iodides using palladium/norbornene (Pd/NBE) cooperative catalysis is detailed, demonstrating the synthesis of diverse pharmaceutically relevant THBA derivatives (Xin Liu, Jianchun Wang, Guangbin Dong, 2021).

  • Characterization and Antimicrobial Evaluation : A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of benzo[d]dioxaphosphole-tetrazol-thiophene carboxamides provides insights into the chemical properties and potential applications in antimicrobial fields (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

  • Benzothiazole-based Antibacterial Agents : The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones reveal their efficacy as novel antibacterial agents. Specific compounds within this series showed promising activity against Staphylococcus aureus and Bacillus subtilis (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Analytical Applications

  • Carbonyl Compounds Detection : Research on the use of N-Methyl benzothiazolone hydrazone for identifying and measuring carbonyl compounds via spectrophotometric and colorimetric methods illuminates its application in detecting aldehydes, ketones, and related compounds (M. Paz, O. Blumenfeld, M. Rojkind, et al., 1965).

Photolytic and Catalytic Properties

  • Photolytic Behavior Studies : An exploration of the photolysis of 3-phenyl-Δ2-oxadiazol-5-one, which results in various reaction products, offers insights into the photolytic behavior of compounds involving benzothiazolyl groups (J. H. Boyer, P. Frints, 1970).

Medical Research

  • Serotonin Antagonist and Antiarrhythmic Activities : A study focusing on the synthesis and evaluation of novel thiophene derivatives synthesized from benzo[b]thiophene carboxamide highlights their potential antiarrhythmic, serotonin antagonist, and antianxiety activities (A. Amr, M. Sherif, M. Assy, et al., 2010).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to their biological effects .

Future Directions

Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved potency and selectivity for their biological targets .

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-20(14-8-9-16-17(12-14)29-13-28-16)24-22-23-19-15(6-5-7-18(19)30-22)21(27)25-10-3-1-2-4-11-25/h8-9,12,15H,1-7,10-11,13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJARFCAWJBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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